Ascochitine

Description

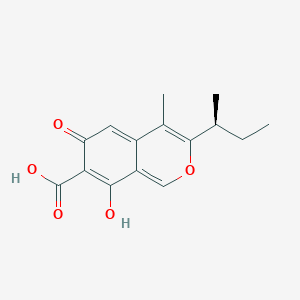

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

3615-05-2 |

|---|---|

Formule moléculaire |

C15H16O5 |

Poids moléculaire |

276.28 g/mol |

Nom IUPAC |

3-[(2S)-butan-2-yl]-8-hydroxy-4-methyl-6-oxoisochromene-7-carboxylic acid |

InChI |

InChI=1S/C15H16O5/c1-4-7(2)14-8(3)9-5-11(16)12(15(18)19)13(17)10(9)6-20-14/h5-7,17H,4H2,1-3H3,(H,18,19)/t7-/m0/s1 |

Clé InChI |

DZBCEUTUWOWUDY-ZETCQYMHSA-N |

SMILES isomérique |

CC[C@H](C)C1=C(C2=CC(=O)C(=C(C2=CO1)O)C(=O)O)C |

SMILES canonique |

CCC(C)C1=C(C2=CC(=O)C(=C(C2=CO1)O)C(=O)O)C |

Origine du produit |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Ascochitine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ascochitine is a polyketide-derived secondary metabolite produced by phytopathogenic fungi of the genus Ascochyta, notably Ascochyta fabae. Structurally similar to the mycotoxin citrinin, this compound exhibits phytotoxic and antimicrobial properties. Its biosynthesis is orchestrated by a dedicated gene cluster, at the core of which lies a non-reducing polyketide synthase (NR-PKS). This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, including the genetic basis, enzymatic steps, and regulatory aspects. This document is intended to serve as a resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery.

Introduction

Fungal secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine and agriculture. This compound, a metabolite produced by several species of the fungal genus Ascochyta, has garnered interest due to its biological activities. Understanding its biosynthetic pathway is crucial for potential bioengineering efforts to produce novel derivatives or to control its production in phytopathogenic contexts. This guide synthesizes the available scientific literature to present a detailed account of this compound's biosynthesis.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is encoded by a putative 11-gene cluster in Ascochyta fabae.[1] The central enzyme in this pathway is a non-reducing polyketide synthase (NR-PKS), designated as pksAC .[1] Deletion of the pksAC gene in A. fabae has been shown to abolish the production of this compound and its derivatives, confirming its essential role in the pathway.[1] The this compound gene cluster shares synteny with the citrinin biosynthetic gene cluster from Monascus ruber, suggesting a common evolutionary origin and similar enzymatic logic.[1]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the iterative condensation of acetate units by the pksAC enzyme, followed by a series of tailoring reactions catalyzed by other enzymes in the gene cluster. The proposed pathway begins with the formation of a hexaketide chain from one acetyl-CoA and five malonyl-CoA units.[2][3]

The key steps in the pathway are:

-

Polyketide Chain Assembly: The pksAC, a type I PKS, catalyzes the iterative condensation of malonyl-CoA units to a starter acetyl-CoA unit, forming a linear hexaketide intermediate that remains bound to the enzyme.

-

Methylation: The first step in the modification of the polyketide chain is a methylation event.[2]

-

Cyclization: The methylated hexaketide undergoes cyclization to form the characteristic bicyclic core of this compound.

-

Reduction to Aldehyde: 'Enzymic trap' experiments have indicated that the main biosynthetic route involves the direct reduction of an enzyme-bound ester to an aldehyde intermediate.[4]

-

Dehydration: A dehydration step follows the reduction.[2]

-

Oxidation: The final step is the oxidation of a methyl group to a carboxylic acid.[2]

A diagrammatic representation of the proposed biosynthetic pathway is provided below.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited in the public domain. However, studies on the production of this compound by various Ascochyta isolates have provided some insights into the yield under specific culture conditions.

| Parameter | Value | Organism | Culture Conditions | Reference |

| Yield | 20-480 mg/kg | Ascochyta pisi and Ascochyta fabae | Rice grain | [4] |

Further research is required to determine the kinetic parameters of the biosynthetic enzymes and the intracellular concentrations of the pathway intermediates.

Experimental Protocols

Detailed experimental protocols for the study of the this compound biosynthetic pathway are not extensively published. However, based on the methodologies described in the relevant literature, the following outlines provide a general framework for key experiments.

Gene Deletion via Agrobacterium-mediated Transformation

The targeted deletion of genes within the this compound biosynthetic cluster, such as pksAC, is a critical step in functional characterization. While a specific protocol for Ascochyta fabae is not detailed, a general workflow for fungal transformation can be adapted.

Metabolite Extraction and Analysis

The extraction and quantification of this compound from fungal cultures are essential for studying the effects of genetic or environmental manipulations.

-

Culture and Harvest: Grow Ascochyta fabae on a suitable solid or in a liquid medium (e.g., rice or potato dextrose broth) for a specified period. Harvest the fungal mycelium and/or the culture medium.

-

Extraction: Homogenize the mycelium and extract with an organic solvent such as ethyl acetate or chloroform. The liquid medium can be directly extracted with the same solvent.

-

Concentration: Evaporate the organic solvent to obtain a crude extract.

-

Analysis: Redissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for identification and quantification of this compound.

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites in fungi is tightly regulated at the transcriptional level. The this compound gene cluster likely contains one or more pathway-specific transcription factors that control the expression of the biosynthetic genes in response to developmental and environmental cues.

Global regulatory networks, such as those responding to nutrient availability (carbon and nitrogen), pH, and light, are also known to influence secondary metabolism in fungi and likely play a role in modulating this compound production. However, the specific signaling pathways and transcription factors that directly regulate the this compound gene cluster in Ascochyta species have yet to be elucidated.

References

- 1. Identification of a Polyketide Synthase Gene Responsible for this compound Biosynthesis in Ascochyta fabae and Its Abrogation in Sister Taxa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of this compound: incorporation studies with advanced precursors - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Biosynthetic origin and revised structure of this compound, a phytotoxic fungal metabolite. Incorporation of [1-13C]- and [1,2-13C2]-acetates and [Me-13C]methionine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Biosynthesis of this compound and synthesis of its biogenetic precursors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Mechanism of Action of Ascochitine in Plant Cells: A Review of Current Knowledge

For Immediate Release

[CITY, State] – [Date] – Ascochitine, a phytotoxic secondary metabolite produced by various fungal species of the genus Ascochyta, has been recognized for its detrimental effects on a range of host plants, contributing to diseases such as Ascochyta blights in legumes. Despite its known phytotoxicity, a comprehensive understanding of its precise mechanism of action at the molecular level within plant cells remains an area of active investigation. This technical guide synthesizes the current, albeit limited, publicly available information on the subject, targeting researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a polyketide-derived mycotoxin. Fungi such as Ascochyta pisi and Ascochyta fabae are known producers of this compound.[1] Its chemical structure, characterized as an ortho-quinone-methide, is believed to be crucial for its biological activity. The production of this compound by these plant pathogens is a key factor in the development of disease symptoms in susceptible host plants.

Known Phytotoxic Effects

The phytotoxic effects of this compound have been observed in several plant species, including pea (Pisum sativum), faba bean (Vicia faba), and tomato (Solanum lycopersicum). The visible symptoms of this compound toxicity often manifest as necrotic lesions on leaves and stems, chlorosis, and overall growth inhibition. While these macroscopic effects are well-documented, the underlying cellular and molecular events are not yet fully elucidated.

Postulated Mechanisms of Action

Based on the general understanding of phytotoxin mechanisms and the chemical nature of this compound, several hypotheses regarding its mode of action in plant cells can be proposed. However, it is critical to note that direct experimental evidence specifically for this compound is scarce in the available literature. The following sections outline these potential mechanisms, drawing parallels with the actions of other known phytotoxins.

Disruption of Cellular Membranes

One of the primary targets for many phytotoxins is the plant cell plasma membrane. It is plausible that this compound, due to its chemical structure, could intercalate into the lipid bilayer or interact with membrane proteins. This could lead to a loss of membrane integrity, resulting in electrolyte leakage and the disruption of essential ion gradients.

Experimental Protocol: Evaluation of Plasma Membrane Integrity

A common method to assess membrane damage is the measurement of electrolyte leakage.

-

Plant Material: Leaf discs of a susceptible plant species (e.g., pea) are excised.

-

Treatment: The leaf discs are incubated in a solution containing a known concentration of purified this compound. A control group is incubated in a solution without the toxin.

-

Measurement: The electrical conductivity of the bathing solution is measured at regular intervals using a conductivity meter.

-

Analysis: An increase in conductivity in the this compound-treated samples compared to the control indicates leakage of electrolytes from the damaged cells.

Induction of Oxidative Stress

Many phytotoxins induce the production of reactive oxygen species (ROS) in plant cells, leading to oxidative stress. ROS, such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This compound may trigger ROS production by interfering with mitochondrial or chloroplast electron transport chains.

Experimental Protocol: Measurement of Reactive Oxygen Species

Histochemical staining is a common method to visualize ROS production in plant tissues.

-

Staining: this compound-treated and control plant tissues (e.g., leaf sections) are stained with specific fluorescent probes, such as dihydroethidium (for superoxide) or 2',7'-dichlorofluorescin diacetate (for hydrogen peroxide).

-

Microscopy: The stained tissues are observed under a fluorescence microscope.

-

Analysis: Increased fluorescence in the this compound-treated tissues compared to the controls indicates an accumulation of the respective ROS.

The following diagram illustrates a hypothetical workflow for investigating this compound-induced oxidative stress.

Caption: Experimental workflow for detecting this compound-induced ROS.

Interference with Signaling Pathways

Phytotoxins can interfere with essential plant signaling pathways, such as those mediated by plant hormones or defense-related signaling cascades. While no specific signaling pathway has been identified as a direct target of this compound, it is conceivable that it could perturb pathways involved in programmed cell death (PCD) or the plant's defense response, leading to the observed necrotic symptoms.

The following diagram depicts a generalized plant defense signaling pathway that could potentially be disrupted by this compound.

Caption: Hypothetical signaling pathway disrupted by this compound.

Quantitative Data

A thorough review of the existing literature did not yield specific quantitative data regarding the inhibitory concentrations (e.g., IC₅₀ or EC₅₀ values) of this compound on specific plant enzymes or cellular processes. This represents a significant knowledge gap that future research should aim to address.

Future Research Directions

To build a comprehensive understanding of this compound's mechanism of action, future research efforts should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography or genetic screens to identify the direct molecular targets of this compound within the plant cell.

-

Transcriptomic and Proteomic Analyses: Investigating the global changes in gene and protein expression in response to this compound treatment to identify perturbed pathways.

-

Enzymatic Assays: Testing the inhibitory effects of this compound on a range of key plant enzymes involved in primary and secondary metabolism.

-

Electrophysiological Studies: Examining the effects of this compound on ion channel activity and membrane potential in plant protoplasts.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the primary literature surrounding the structure elucidation of Ascochitine, a phytotoxic fungal metabolite. This document provides a comprehensive overview of the analytical techniques and experimental protocols that were instrumental in determining its chemical structure, offering valuable insights for researchers in natural product chemistry and drug development.

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy has been the cornerstone in defining the molecular architecture of this compound. The following tables present the ¹H and ¹³C NMR chemical shift assignments, primarily sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse001311.

Table 1: ¹H NMR Chemical Shift Data for this compound (500 MHz, CDCl₃)

| Atom Number | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2'a | 1.65 | m | |

| H2'b | 1.95 | m | |

| H3' | 3.12 | m | |

| H4' | 0.95 | t | 7.5 |

| H5' | 1.25 | d | 7.0 |

| H5 | 6.20 | s | |

| 4-CH₃ | 2.23 | s | |

| 8-OH | 11.5 | s |

Table 2: ¹³C NMR Chemical Shift Data for this compound (125 MHz, CDCl₃)

| Atom Number | Chemical Shift (ppm) |

| C1 | 165.2 |

| C3 | 158.3 |

| C4 | 100.5 |

| C4a | 141.3 |

| C5 | 117.3 |

| C6 | 179.4 |

| C7 | 101.5 |

| C8 | 161.7 |

| C8a | 115.2 |

| 4-CH₃ | 12.0 |

| C1' | 36.7 |

| C2' | 27.9 |

| C3' | 12.4 |

| C4' | 18.2 |

| 7-COOH | 174.2 |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key analytical techniques used in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocols are based on the information provided in the BMRB entry bmse001311 and represent standard practices in NMR spectroscopy for natural product characterization.

Sample Preparation: 5 mg of purified this compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR: A standard single-pulse experiment was performed. Key parameters included a spectral width of 12 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1.5 s.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse sequences for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were utilized to establish proton-proton and proton-carbon correlations.

X-ray Crystallography

While a definitive, peer-reviewed publication of the single-crystal X-ray structure of this compound is not widely available, a PhD thesis mentions the analysis of a racemic mixture. The general protocol for such an analysis is as follows:

Crystallization: Single crystals of this compound suitable for X-ray diffraction would be grown from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling.

Data Collection: A selected crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. The crystal would be rotated through a series of angles, and the diffraction pattern recorded at each orientation.

Structure Solution and Refinement: The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.

Sample Introduction and Ionization: The this compound sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS). Electron ionization (EI) or electrospray ionization (ESI) would be used to generate gas-phase ions.

Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) would be performed. Precursor ions of this compound would be selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragment ions would help to elucidate the connectivity of the molecule.

Visualizations

Diagrams are essential for visualizing complex relationships and workflows. The following sections provide Graphviz (DOT language) scripts for generating key diagrams related to the structure elucidation of this compound.

Workflow for this compound Structure Elucidation

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Ascochitine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochitine is a naturally occurring secondary metabolite produced by various fungi of the Ascochyta genus, notably Ascochyta pisi and Ascochyta fabae. These fungi are plant pathogens responsible for Ascochyta blight in several legume crops. This compound itself exhibits significant biological activities, including phytotoxic and antifungal properties, making it a molecule of interest for research in agrochemicals and potential drug development. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological effects of this compound, supported by available experimental data and methodologies.

Molecular Structure and Identification

This compound is classified as an isochromenone derivative. Its structure features a bicyclic core with a pyranone ring fused to a benzene ring, substituted with a sec-butyl group, a methyl group, a hydroxyl group, and a carboxylic acid group.

Table 1: Identifiers and Descriptors for this compound

| Identifier/Descriptor | Value | Reference(s) |

| IUPAC Name | 3-[(2S)-butan-2-yl]-8-hydroxy-4-methyl-6-oxoisochromene-7-carboxylic acid | [1][2] |

| CAS Number | 3615-05-2 | [1][3] |

| Molecular Formula | C₁₅H₁₆O₅ | [1][4] |

| Molecular Weight | 276.28 g/mol | [1][4] |

| SMILES | CC--INVALID-LINK--C1=C(C2=CC(=O)C(=C(C2=CO1)O)C(=O)O)C | [1] |

| InChI | InChI=1S/C15H16O5/c1-4-7(2)14-8(3)9-5-11(16)12(15(18)19)13(17)10(9)6-20-14/h5-7,17H,4H2,1-3H3,(H,18,19)/t7-/m0/s1 | [1] |

| InChIKey | DZBCEUTUWOWUDY-ZETCQYMHSA-N | [1] |

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 202 °C (decomposes) | [4] |

| Boiling Point (estimated) | 495.25 °C at 760 mmHg | [5] |

| Solubility (estimated) | 914.9 mg/L in water at 25 °C | [5] |

| logP (o/w) (estimated) | 3.231 | [5] |

Spectroscopic Data

Spectroscopic data are fundamental for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following are assigned chemical shifts for this compound.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

| Atom Number | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| 1 | 165.2 | - | - | - |

| 3 | 163.8 | - | - | - |

| 4 | 102.5 | - | - | - |

| 4a | 140.1 | - | - | - |

| 5 | 109.8 | 6.25 | s | |

| 6 | 182.5 | - | - | - |

| 7 | 108.9 | - | - | - |

| 8 | 161.9 | 12.5 | s (OH) | |

| 8a | 101.9 | - | - | - |

| 4-CH₃ | 8.9 | 2.15 | s | |

| 7-COOH | 170.1 | 10.5 | br s (COOH) | |

| 3-CH(sec-butyl) | 35.1 | 3.10 | m | |

| CH₂ (sec-butyl) | 27.5 | 1.65 | m | |

| CH₃ (sec-butyl) | 11.8 | 1.25 | d | 6.8 |

| CH₃ (sec-butyl, ethyl) | 12.1 | 0.90 | t | 7.2 |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The synthesis of (±)-ascochitine confirmed that its infrared spectrum is identical to that of the natural product.[4] Characteristic absorption bands in the IR spectrum of this compound would be expected for the following functional groups:

-

O-H stretch (hydroxyl and carboxylic acid): Broad band around 3400-2400 cm⁻¹

-

C-H stretch (alkane): Around 2960-2850 cm⁻¹

-

C=O stretch (ketone and carboxylic acid): Strong absorptions around 1720-1680 cm⁻¹

-

C=C stretch (aromatic): Around 1600 and 1475 cm⁻¹

-

C-O stretch: Around 1300-1000 cm⁻¹

Mass Spectrometry (MS)

The molecular weight of this compound (276.28 g/mol ) can be confirmed by mass spectrometry. The fragmentation pattern in electron ionization (EI-MS) would likely involve the loss of the sec-butyl group, water, and carbon dioxide from the molecular ion.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the culture filtrates of Ascochyta fabae or Ascochyta pisi. A general protocol is as follows:

-

Fungal Culture: Grow the fungus in a suitable liquid medium (e.g., potato dextrose broth) or on a solid substrate like rice for several weeks.[6][7]

-

Extraction: Lyophilize the culture filtrate and extract the residue with an organic solvent such as ethyl acetate.[6]

-

Purification: The crude extract is then subjected to chromatographic purification.

-

Column Chromatography: Utilize silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and isopropanol) to separate the components of the crude extract.[6]

-

Further Purification: Fractions containing this compound can be further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Total Synthesis of (±)-Ascochitine

A reported synthesis of racemic this compound provides a pathway for its chemical production.[4] The key steps involve:

-

Methylation of 3,5-dimethoxybenzyl cyanide.

-

Conversion to the corresponding acid chloride and reaction with a sec-butyl Grignard reagent to form a ketone.

-

Demethylation of the ketone.

-

Carboxylation of the resulting phenol.

-

Condensation with ethyl orthoformate to yield (±)-ascochitine.

Biological Activity and Experimental Bioassays

This compound is known for its phytotoxic and antifungal activities.

Phytotoxicity Assay (Electrolyte Leakage Assay)

The phytotoxicity of this compound can be assessed by measuring electrolyte leakage from plant tissues, which is an indicator of membrane damage.[2]

-

Plant Material: Use leaf discs from a susceptible plant species (e.g., pea or faba bean).

-

Treatment: Float the leaf discs in solutions of this compound at various concentrations. A control with the solvent used to dissolve this compound should be included.

-

Incubation: Incubate the leaf discs for a defined period (e.g., 24 hours) under controlled light and temperature conditions.

-

Measurement: Measure the electrical conductivity of the surrounding solution at the beginning and end of the incubation period.

-

Analysis: Express the results as a percentage of the total electrolytes (measured after boiling the leaf discs).

Antifungal Bioassay (Broth Microdilution Method)

The antifungal activity of this compound can be determined using a broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

-

Fungal Inoculum: Prepare a standardized suspension of fungal spores (e.g., from a Fusarium species) in a suitable broth medium (e.g., potato dextrose broth).[8]

-

Serial Dilutions: Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the fungal spore suspension to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 25-28 °C) for a period sufficient for fungal growth in the control wells (typically 48-72 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated. However, its biosynthesis from a polyketide precursor is understood, and its phytotoxic effects suggest interference with fundamental cellular processes in plants.

Biosynthesis of this compound

The biosynthesis of this compound in Ascochyta fabae starts from a hexaketide chain, which undergoes methylation, cyclization, reduction, dehydration, and finally oxidation to form the this compound molecule.[3]

Caption: A simplified diagram of the this compound biosynthesis pathway.

Putative Mechanism of Phytotoxicity

The ability of this compound to cause electrolyte leakage suggests that its primary mode of action involves disrupting the integrity of plant cell membranes.[2] This could be due to direct interaction with membrane lipids or proteins, or through the generation of reactive oxygen species (ROS) that lead to lipid peroxidation. The presence of the o-quinone methide moiety in this compound suggests it could be a reactive molecule capable of alkylating cellular nucleophiles, thereby disrupting cellular functions. However, the specific plant signaling pathways that are triggered or inhibited by this compound leading to cell death are yet to be identified and represent an important area for future research. It is plausible that this compound could interfere with plant defense signaling pathways, such as those mediated by salicylic acid (SA), jasmonic acid (JA), and ethylene (ET), which are known to be involved in the response to necrotrophic fungal pathogens like Ascochyta species.[9]

Caption: A diagram illustrating the hypothesized mechanisms of this compound's phytotoxicity.

Conclusion

This compound is a well-characterized fungal metabolite with a defined molecular structure and notable biological activities. While its chemical synthesis and biosynthesis have been explored, and its primary phytotoxic effect of causing membrane damage is known, there remain significant gaps in our understanding of its specific molecular targets and the signaling pathways it modulates in both plants and fungi. Further research in these areas is crucial for harnessing the potential of this compound in the development of novel agrochemicals or as a lead compound in drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to build upon in their future investigations of this intriguing natural product.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Optimized High Throughput Ascochyta Blight Screening Protocols and Immunity to A. pisi in Pea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of this compound: incorporation studies with advanced precursors - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. The synthesis of (±)-ascochitine - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 6. Comparative Analysis of Secondary Metabolites Produced by Ascochyta fabae under In Vitro Conditions and Their Phytotoxicity on the Primary Host, Vicia faba, and Related Legume Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of this compound by plant pathogens of the genus Ascochyta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.pan.pl [journals.pan.pl]

- 9. researchgate.net [researchgate.net]

Ascochitine: An In-depth Technical Guide on its Antifungal Properties

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Antifungal Properties of Ascochitine

Introduction

This compound is a natural phytotoxin produced by various fungal species belonging to the genus Ascochyta. Historically recognized for its phytotoxic and general antibiotic activities, its specific antifungal properties have been a subject of interest within the scientific community. This document aims to provide a comprehensive technical overview of the current understanding of this compound's antifungal properties, including its mechanism of action, quantitative antifungal data, and the experimental protocols utilized for its evaluation.

Antifungal Activity of this compound

While this compound has been noted for its antibiotic properties, publicly available, detailed quantitative data on its minimum inhibitory concentrations (MICs) against a broad spectrum of fungal pathogens remains limited. The primary focus of existing research has often been on its phytotoxicity.

Table 1: Summary of Reported Antifungal Activity of this compound

| Fungal Species | Assay Type | Concentration/Dosage | Observed Effect | Reference |

| Information not available in the public domain |

Note: This table is intended to be populated as more specific quantitative data becomes available. Currently, there is a notable lack of comprehensive MIC tables for this compound against a wide range of fungal species in peer-reviewed literature.

Mechanism of Action

The precise molecular mechanism by which this compound exerts its antifungal effects is not yet fully elucidated. However, based on the known mechanisms of other antifungal agents that target essential fungal processes, several potential modes of action can be hypothesized. These include disruption of the cell wall or membrane integrity, inhibition of essential enzymes, or interference with key signaling pathways.

One plausible mechanism of action for phytotoxins like this compound could be the induction of cellular stress, leading to the activation of fungal stress response pathways.

Fungal Signaling Pathways as Potential Targets

Antifungal compounds often exert their effects by modulating critical signaling pathways within the fungal cell. While the specific pathways affected by this compound have not been definitively identified, the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways are common targets for agents that induce cell stress.

Hypothetical Model of this compound-Induced Stress Response

It is plausible that this compound, as a phytotoxin, could induce cell wall or osmotic stress in fungal cells. This stress would then be sensed by transmembrane proteins, initiating a phosphorylation cascade that activates downstream MAP kinases. These kinases would then translocate to the nucleus to regulate the expression of stress-responsive genes.

Caption: Hypothetical Cell Wall Integrity (CWI) pathway activation by this compound.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of the antifungal activity of compounds like this compound. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth Microdilution Assay for MIC Determination

This protocol outlines the general steps for performing a broth microdilution assay, which can be adapted for testing this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

-

This compound (solubilized in an appropriate solvent, e.g., DMSO)

-

96-well, flat-bottom microtiter plates

-

Sterile fungal culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL)

-

Positive control antifungal (e.g., fluconazole, amphotericin B)

-

Negative (growth) and sterility controls

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial twofold dilutions of the this compound stock solution in the microtiter plate wells using the appropriate culture medium to achieve a range of desired concentrations.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Dilute the standardized suspension in the culture medium to the final desired inoculum concentration.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the this compound dilutions and the growth control well with the prepared fungal inoculum.

-

Leave the sterility control wells uninoculated.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for fungal growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth.

-

Alternatively, the plates can be read using a microplate reader, and the MIC can be defined as the concentration that causes a significant reduction (e.g., ≥50%) in turbidity compared to the growth control.

-

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Conclusion and Future Directions

This compound presents a potential, yet underexplored, avenue for the development of new antifungal agents. The current body of scientific literature lacks comprehensive quantitative data on its antifungal efficacy and a detailed understanding of its mechanism of action. Future research should focus on:

-

Broad-spectrum Antifungal Screening: Conducting systematic studies to determine the MICs of this compound against a wide range of clinically relevant and agriculturally important fungal pathogens.

-

Mechanism of Action Studies: Employing techniques such as transcriptomics, proteomics, and genetic screening to identify the specific cellular targets and pathways affected by this compound.

-

In Vivo Efficacy and Toxicity: Evaluating the antifungal activity of this compound in animal models of fungal infections and assessing its potential toxicity to mammalian cells.

A more in-depth understanding of these aspects is essential for determining the therapeutic potential of this compound and its derivatives in the fields of medicine and agriculture.

A Technical Guide to the Anti-Tumor Activity of Aconitine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research and informational purposes only. Aconitine is a potent toxin with a narrow therapeutic index and should be handled with extreme caution by trained professionals in a controlled laboratory setting.

Introduction

Aconitine, a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, has been a subject of interest in oncology for its significant anti-tumor properties. Traditionally used in some forms of medicine for its analgesic and anti-inflammatory effects, recent preclinical studies have elucidated its mechanisms of action against various cancers. This document provides a comprehensive overview of the reported anti-tumor activities of Aconitine, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

In Vitro Anti-Tumor Activity

Aconitine has demonstrated potent cytotoxic and anti-proliferative effects across a range of human cancer cell lines. Its activity is primarily mediated through the induction of apoptosis and inhibition of cell proliferation.

Cytotoxicity and Anti-Proliferative Effects

The half-maximal inhibitory concentration (IC50) and other measures of cell viability have been determined in several studies, indicating a dose-dependent effect of Aconitine.

| Cell Line | Cancer Type | Assay | Concentration/Time | Result | Reference |

| Miapaca-2 | Pancreatic Cancer | MTT | 20-40 µM (LD50) for 24h | Dose-dependent decrease in cell viability.[1] | [1] |

| PANC-1 | Pancreatic Cancer | MTT | 20-40 µM (LD50) for 24h | Dose-dependent decrease in cell viability.[1] | [1] |

| LIM1215 | Colorectal Cancer | MTT | 25-50 µg/mL for 72h | Dose- and time-dependent inhibition of cell viability.[2][3] | [2][3] |

| A2780 | Ovarian Cancer | MTT | 100-400 µg/mL for 24h | Cell viability decreased to 85%, 68%, and 33% respectively.[4] | [4] |

| QBC-939 | Cholangiocarcinoma | CCK-8 | 1, 10, 100 µM for 48h | Cell viability decreased to 95.51%, 87.58%, and 81.38% respectively.[5] | [5] |

| KBv200 | Oral Squamous Cell Carcinoma | - | 224.91 µg/mL | IC50 value.[6][7] | [6][7] |

| SK-OV-3 | Ovarian Cancer | - | 43.78 µM | IC50 value.[7] | [7] |

| MCF-7 | Breast Cancer | - | 7.58 µM | IC50 value for an Aconitine derivative.[7] | [7] |

| MCF-7/ADR | Breast Cancer (drug-resistant) | - | 7.02 µM | IC50 value for an Aconitine derivative.[7] | [7] |

Induction of Apoptosis

Aconitine is a potent inducer of apoptosis in cancer cells. This is a key mechanism behind its anti-tumor effects.

| Cell Line | Cancer Type | Assay | Concentration/Time | Result | Reference |

| Miapaca-2 | Pancreatic Cancer | Annexin V-FITC/PI | 60 µM for 48h | Apoptosis rate increased by 21%.[1] | [1] |

| PANC-1 | Pancreatic Cancer | Annexin V-FITC/PI | 60 µM for 48h | Apoptosis rate increased by 35%.[1] | [1] |

| LIM1215 | Colorectal Cancer | Flow Cytometry | 25, 50 µg/mL for 72h | Markedly higher apoptosis rate in treated groups.[2][3] | [2][3] |

| H9c2 | Cardiac Myoblasts | Annexin V-FITC/PI | 100, 200 µM for 24h | Apoptosis rates of 22.16% and 44.64% respectively.[8] | [8] |

In Vivo Anti-Tumor Activity

The anti-tumor effects of Aconitine have also been confirmed in preclinical animal models.

| Animal Model | Cancer Type | Treatment | Result | Reference |

| Xenograft Mouse Model | Pancreatic Cancer | - | Suppressed tumor growth and increased cell apoptosis.[9][10] | [9][10] |

| BALB/c Nude Mice | Colorectal Cancer (LIM1215 cells) | - | Markedly slowed the growth of tumors.[2] | [2] |

| Xenograft Model | Melanoma (B16 cells) | - | Suppressed tumor growth.[11] | [11] |

| Immunodeficient Mice | Colorectal Cancer (COLO-205) | 10 mg/kg | Significant reduction in tumor size (T/C value of 41%).[12] | [12] |

| Immunodeficient Mice | Melanoma (SK-MEL-28) | 10 mg/kg | Significant reduction in tumor size (T/C value of 43%).[12] | [12] |

Molecular Mechanisms of Action

Aconitine exerts its anti-tumor effects through the modulation of several key signaling pathways, primarily those involved in apoptosis and cell survival.

Intrinsic Apoptosis Pathway

Aconitine induces apoptosis predominantly through the mitochondrial-mediated intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[9][10][13]

Caption: Aconitine-induced intrinsic apoptosis pathway.

NF-κB Signaling Pathway

Aconitine has been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival, proliferation, and inflammation. By downregulating NF-κB, Aconitine can sensitize cancer cells to apoptosis.[9][10][13]

Caption: Inhibition of the NF-κB pathway by Aconitine.

Other Signaling Pathways

Some studies have also implicated the PI3K/AKT and MAPK/ERK1/2 signaling pathways in the anti-tumor effects of Aconitine, particularly in melanoma.[11] Inhibition of these pathways can lead to decreased cell proliferation and survival.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. Specific details may vary between studies.

Cell Viability Assay (MTT/CCK-8)

Caption: General workflow for cell viability assays.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours.[3]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Aconitine.

-

Incubation: Cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours).[3]

-

Reagent Addition: MTT or CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.[5][14]

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Caption: Workflow for Annexin V/PI apoptosis assay.

-

Cell Treatment: Cells are treated with the desired concentrations of Aconitine for a specified duration.[1]

-

Cell Harvesting: Adherent cells are detached using trypsin, and all cells are collected by centrifugation.

-

Staining: The cell pellet is resuspended in a binding buffer, and then Annexin V-FITC and Propidium Iodide (PI) are added.[1][3]

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[14]

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.[3]

Western Blot Analysis

-

Protein Extraction: Following treatment with Aconitine, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, NF-κB).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Aconitine demonstrates significant anti-tumor activity in a variety of cancer models. Its primary mechanisms of action involve the induction of apoptosis through the intrinsic mitochondrial pathway and the inhibition of the pro-survival NF-κB signaling pathway. The available quantitative data from in vitro and in vivo studies support its potential as a lead compound for the development of novel anti-cancer therapeutics. However, due to its high toxicity, further research is necessary to optimize its therapeutic window, potentially through the development of less toxic derivatives or novel drug delivery systems.

References

- 1. europeanreview.org [europeanreview.org]

- 2. Inhibitory Effect of Aconitine on Colorectal Cancer Malignancy via Inducing Apoptosis and Suppression of Cell Motion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkjgastroenterol.org [turkjgastroenterol.org]

- 4. researchgate.net [researchgate.net]

- 5. e-century.us [e-century.us]

- 6. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aconitine induces cell apoptosis in human pancreatic cancer via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. europeanreview.org [europeanreview.org]

- 11. In vitro and in vivo anticancer activity of aconitine on melanoma cell line B16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Phytotoxic Enigma of Ascochitine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochitine is a polyketide-derived phytotoxin produced by several fungal species belonging to the genus Ascochyta, notably Ascochyta pisi and Ascochyta fabae. These fungi are the causal agents of Ascochyta blight, a devastating disease affecting a wide range of economically important legume crops, including peas (Pisum sativum), faba beans (Vicia faba), and chickpeas (Cicer arietinum). The phytotoxic nature of this compound plays a significant role in the development of disease symptoms, which typically include necrotic lesions on leaves, stems, and pods. Understanding the phytotoxicity of this compound across different plant species, the underlying molecular mechanisms, and the experimental methodologies to assess its effects is crucial for developing resistant crop varieties and novel disease management strategies. This technical guide provides a comprehensive overview of the current knowledge on the phytotoxicity of this compound, presenting quantitative data, detailed experimental protocols, and insights into the signaling pathways it perturbs in plants.

Phytotoxicity of this compound and Related Metabolites on Various Plant Species

While comprehensive quantitative data for this compound across a broad spectrum of plant species is limited, studies on closely related compounds and culture filtrates of Ascochyta species provide significant insights into its phytotoxic potential. Ascosalitoxin, a biosynthetic precursor of this compound, has been shown to induce necrotic lesions on several legume species. The phytotoxic effects are generally dose-dependent.

Table 1: Phytotoxicity of Ascosalitoxin (an this compound Precursor) on Detached Leaves of Different Legume Species

| Plant Species | Concentration (µM) | Mean Necrotic Area (mm²)[1] |

| Faba Bean (Vicia faba) | 10 | 15.0 |

| 100 | 16.0 | |

| Narbon Vetch (Vicia narbonensis) | 10 | 29.8 |

| 100 | 30.8 | |

| Pea (Pisum sativum) | 10 | No significant necrosis |

| 100 | No significant necrosis | |

| Lentil (Lens culinaris) | 10 | No significant necrosis |

| 100 | No significant necrosis |

Data from a study on metabolites from Ascochyta fabae.[1]

In addition to legumes, this compound has been reported to cause electrolyte leakage in susceptible cultivars of Clematis, indicating a loss of cell membrane integrity, a hallmark of cell death.[2] Ascochyta pisi, a known producer of this compound, has a broad host range that includes over 20 genera of plants, such as soybean, sweet pea, and alfalfa, suggesting a wider phytotoxic potential of this compound.

Experimental Protocols for Assessing Phytotoxicity

Standardized bioassays are essential for quantifying the phytotoxic effects of compounds like this compound. The following are detailed methodologies for two commonly used assays.

Detached Leaf Assay for Necrosis Quantification

This assay is used to visually and quantitatively assess the ability of a phytotoxin to induce necrotic lesions on leaf tissue.

a. Plant Material:

-

Grow healthy, disease-free plants of the desired species under controlled environmental conditions (e.g., 22-25°C, 16-hour photoperiod).

-

Select fully expanded, healthy leaves of a similar age for the assay.

b. Toxin Preparation:

-

Dissolve crystalline this compound or related compounds in a suitable solvent (e.g., methanol or ethanol) to create a stock solution.

-

Prepare a series of dilutions of the stock solution in sterile distilled water to achieve the desired final concentrations for the dose-response analysis. Include a solvent control.

c. Inoculation and Incubation:

-

Excise leaves from the plants and place them adaxial side up in sterile Petri dishes containing a moistened filter paper to maintain humidity.

-

Create a small wound on the leaf surface using a sterile needle.

-

Apply a small droplet (e.g., 10 µL) of the toxin solution or control to the wound site.

-

Seal the Petri dishes with parafilm and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod) for 48-72 hours.[1]

d. Data Collection and Analysis:

-

After the incubation period, visually inspect the leaves for the development of necrotic lesions.

-

Measure the diameter or area of the necrotic lesions using a ruler or image analysis software.

-

Calculate the mean lesion size for each toxin concentration and replicate.

-

Plot the mean lesion size against the toxin concentration to generate a dose-response curve.

Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage caused by a phytotoxin by quantifying the leakage of electrolytes from the affected tissues.

a. Plant Material:

-

Prepare plant material as described for the detached leaf assay.

-

Using a cork borer, excise uniform leaf discs from the leaves, avoiding major veins.

b. Toxin Treatment:

-

Wash the leaf discs with deionized water to remove any electrolytes released due to wounding.

-

Place a set number of leaf discs (e.g., 5-10) into test tubes containing a known volume of deionized water and the desired concentration of the phytotoxin. Include a control with no toxin.

c. Incubation and Measurement:

-

Incubate the test tubes under controlled conditions, often with gentle shaking, for a specific period (e.g., 6-24 hours).

-

After incubation, measure the electrical conductivity of the solution in each tube using a conductivity meter. This is the initial reading (C1).

-

To determine the total electrolyte content, autoclave the test tubes with the leaf discs to cause complete cell lysis.

-

After cooling to room temperature, measure the electrical conductivity of the solution again. This is the final reading (C2).

d. Data Analysis:

-

Calculate the percentage of electrolyte leakage using the following formula: % Electrolyte Leakage = (C1 / C2) x 100

-

Plot the percentage of electrolyte leakage against the toxin concentration.

Signaling Pathways Perturbed by this compound

Necrotrophic fungal pathogens, like Ascochyta species, often produce toxins that manipulate the host's defense signaling pathways to promote disease. While the specific signaling cascade initiated by this compound is not fully elucidated, evidence from studies on Ascochyta blight suggests the involvement of plant defense hormones, particularly jasmonic acid (JA) and ethylene (ET) .

Infection of chickpea with Ascochyta rabiei leads to the upregulation of genes involved in the biosynthesis of both JA and ET. This suggests that the plant perceives the pathogen or its toxins and mounts a defense response that involves these key signaling molecules. However, necrotrophic pathogens have evolved to hijack these defense responses. The programmed cell death (PCD) induced by JA and ET, which is an effective defense against biotrophic pathogens, can be exploited by necrotrophs to create dead tissue for colonization and nutrient acquisition.

Based on this, a hypothetical signaling pathway for this compound's phytotoxic action can be proposed:

Conclusion

This compound is a potent phytotoxin that plays a critical role in the pathogenesis of Ascochyta diseases in various plant species. While quantitative data on its direct effects are still emerging, studies on related compounds and the host response to Ascochyta infection provide a solid foundation for understanding its phytotoxic mechanisms. The detached leaf and electrolyte leakage assays are robust methods for quantifying its activity. The likely involvement of the jasmonic acid and ethylene signaling pathways in mediating this compound-induced cell death offers promising avenues for future research. A deeper understanding of these processes at the molecular level will be instrumental in the development of crop varieties with enhanced resistance to Ascochyta blight and in the discovery of novel fungicides with specific modes of action.

References

- 1. Comparative Analysis of Secondary Metabolites Produced by Ascochyta fabae under In Vitro Conditions and Their Phytotoxicity on the Primary Host, Vicia faba, and Related Legume Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytotoxic Metabolites Produced by Legume-Associated Ascochyta and Its Related Genera in the Dothideomycetes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Blueprint: A Technical Guide to Identifying the Ascochitine Biosynthesis Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodology for identifying and characterizing the ascochitine biosynthesis gene cluster. This compound, a polyketide-derived secondary metabolite, has garnered interest for its potential biological activities. Understanding its genetic underpinnings is crucial for harnessing its therapeutic potential and for bioengineering novel derivatives. This document outlines the key experimental protocols, data interpretation, and visualization techniques necessary for this endeavor.

Core Concepts in Fungal Secondary Metabolite Gene Cluster Identification

Fungal secondary metabolites, such as this compound, are often synthesized by a series of enzymes encoded by genes clustered together on a chromosome. This co-localization facilitates their co-regulation and the efficient production of the final compound. The identification of these biosynthetic gene clusters (BGCs) is a cornerstone of natural product discovery and synthetic biology. Key features of these clusters often include a "backbone" enzyme, such as a polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS), along with tailoring enzymes like oxidoreductases, transferases, and transporters.

The this compound Biosynthesis Gene Cluster of Ascochyta fabae

Research has led to the identification of a putative this compound biosynthesis gene cluster in the fungus Ascochyta fabae.[1][2][3] This cluster is reported to comprise 11 genes, including a key polyketide synthase (pksAC) responsible for the initial steps of this compound synthesis. The organization of this cluster shows some synteny with the well-characterized citrinin biosynthesis gene cluster, suggesting a shared evolutionary origin.[1][2]

Quantitative Data Summary

The following table summarizes the identified genes within the putative this compound biosynthesis gene cluster in Ascochyta fabae.

| Gene Designation (Orf) | GenBank Accession | Putative Function |

| orf1 | MN052622 | NAD(P)+-dependent aldehyde dehydrogenase |

| orf2 | MN052623 | FAD-dependent monooxygenase |

| orf3 | MN052624 | Nonheme Fe(II)-dependent oxygenase |

| orf4 | MN052625 | Acyl-CoA synthetase |

| orf5 | MN052626 | Polyketide synthase (pksAC) |

| orf6 | MN052627 | MFS transporter |

| orf7 | MN052628 | Short-chain dehydrogenase |

| orf8 | MN052629 | FAD-dependent monooxygenase |

| orf9 | MN052630 | NAD(P)+-dependent oxidoreductase |

| orf10 | MN052631 | O-methyltransferase |

| orf11 | MN052632 | Zn(II)2Cys6 transcription factor |

Experimental Workflow for Gene Cluster Identification and Characterization

The following diagram illustrates a typical workflow for the identification and functional characterization of a secondary metabolite gene cluster like the one for this compound.

Detailed Experimental Protocols

Fungal Strain and Culture Conditions

-

Strain: Ascochyta fabae (e.g., isolate AF1).

-

Media: Potato Dextrose Agar (PDA) for routine growth and sporulation. For metabolite production, cultures can be grown in a liquid medium such as Potato Dextrose Broth (PDB) or a defined minimal medium supplemented with specific precursors if known.

-

Incubation: Cultures are typically grown at 20-25°C in the dark or under a specific light/dark cycle to induce secondary metabolism.

Bioinformatic Prediction of the Gene Cluster

-

Genome Sequencing: The genome of the target fungus is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a high-quality assembly.

-

BGC Prediction: The assembled genome is analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder).[4][5] These tools identify potential BGCs based on the presence of signature genes like PKS and NRPS.

-

Homology Analysis: The predicted protein sequence of the core PKS gene (pksAC) can be used as a query in a BLASTp search against databases of known PKS enzymes to infer its putative function and evolutionary relationship to other polyketide pathways.

Gene Deletion via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol describes a method for creating a targeted gene deletion of the pksAC gene in Ascochyta fabae.

-

Vector Construction:

-

A gene replacement cassette is constructed containing a selectable marker (e.g., hygromycin phosphotransferase, hph) flanked by approximately 1-1.5 kb regions of homology to the upstream and downstream sequences of the pksAC gene.

-

This cassette is cloned into a binary vector suitable for Agrobacterium tumefaciens.

-

-

Agrobacterium Preparation:

-

The binary vector is introduced into a competent A. tumefaciens strain (e.g., AGL-1) by electroporation.

-

A single colony of transformed A. tumefaciens is grown overnight in liquid LB medium with appropriate antibiotics.

-

The bacterial cells are harvested, washed, and resuspended in an induction medium (e.g., IM) containing acetosyringone to induce the virulence genes.

-

-

Fungal Transformation:

-

Ascochyta fabae spores are harvested from a PDA plate and diluted to a concentration of 10^6 spores/mL.

-

The fungal spore suspension is mixed with the induced A. tumefaciens culture.

-

The mixture is plated onto a co-cultivation medium (e.g., cellophane-overlaid IM agar) and incubated for 2-3 days.

-

The cellophane membrane is transferred to a selection medium (e.g., PDA with hygromycin and a bacteriostatic agent like cefotaxime) to select for transformants and inhibit bacterial growth.

-

-

Screening and Confirmation:

-

Hygromycin-resistant colonies are subcultured to fresh selection plates.

-

Genomic DNA is extracted from putative transformants.

-

PCR is performed using primers flanking the pksAC gene and internal to the hph gene to confirm the homologous recombination event.

-

Southern blot analysis can be performed to confirm a single integration of the replacement cassette.

-

Metabolite Extraction and HPLC Analysis

-

Extraction:

-

Wild-type and ΔpksAC mutant strains of A. fabae are grown in liquid PDB for 14-21 days.

-

The mycelia are harvested by filtration, dried, and ground to a fine powder.

-

The powdered mycelia are extracted with an organic solvent such as ethyl acetate or methanol.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

HPLC Analysis:

-

The crude extract is redissolved in a suitable solvent (e.g., methanol).

-

The sample is filtered through a 0.22 µm syringe filter.

-

Analysis is performed on a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

Proposed HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 10% B to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: The UV-Vis spectrum of this compound is monitored. Based on its polyketide structure, a detection wavelength in the range of 250-350 nm is likely to be effective.

-

-

The retention time and UV-Vis spectrum of the peak corresponding to this compound in the wild-type extract are compared to an authentic standard if available. The absence of this peak in the ΔpksAC mutant extract confirms the role of the gene cluster in this compound biosynthesis.

-

Signaling and Biosynthetic Pathway Visualization

The following diagram illustrates the putative biosynthetic pathway for this compound, starting from the polyketide chain assembly by the PKS, followed by a series of tailoring reactions catalyzed by other enzymes in the gene cluster.

This guide provides a foundational framework for the identification and characterization of the this compound biosynthesis gene cluster. The detailed protocols and workflow can be adapted and optimized for specific laboratory conditions and research objectives. The successful application of these methods will undoubtedly contribute to a deeper understanding of fungal secondary metabolism and may pave the way for the development of novel bioactive compounds.

References

- 1. Frontiers | Phenotypic and Genotypic Diversity of Ascochyta fabae Populations in Southern Australia [frontiersin.org]

- 2. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ascochyta fabae genome assembly ASM433528v1 - NCBI - NLM [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

Natural Analogs of Ascochitine from Fungal Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochitine is a polyketide-derived secondary metabolite produced by various species of the fungal genus Ascochyta. These fungi are often plant pathogens, causing diseases like Ascochyta blight in legumes.[1][2][3] this compound and its natural analogs have garnered scientific interest due to their diverse biological activities, including phytotoxic, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the known natural analogs of this compound, their fungal sources, biological activities, and the methodologies for their isolation and characterization.

Core Concepts: The this compound Family of Fungal Metabolites

This compound and its analogs belong to a class of structurally diverse secondary metabolites produced by fungi, particularly those from the Ascochyta genus. These compounds are typically derived from polyketide biosynthesis pathways and often exhibit significant biological activities.

Natural Analogs of this compound

Several natural analogs of this compound have been isolated and characterized from various fungal species. These compounds share a common biosynthetic origin but differ in their chemical structures and, consequently, their biological activities.

| Compound Name | Producing Fungal Species | Key Structural Features | Reference |

| This compound | Ascochyta pisi, Ascochyta fabae | o-quinone methide | [4][5] |

| Ascosalitoxin | Ascochyta pisi, Ascochyta fabae | Trisubstituted salicylic aldehyde derivative | [4] |

| Ascochlorin | Ascochyta fabae | Meroterpenoid with a 5-chloroorcylaldehyde moiety | [6] |

| Ascochytatin | Marine-derived Ascochyta sp. NGB4 | Spirodioxynaphthalene metabolite | [7][8] |

| Lentiquinone A, B, C | Ascochyta lentis | Anthraquinone derivatives | [9] |

| Lentisone | Ascochyta lentis | Tetrahydroxy-tetrahydro-methylanthraquinone | [10] |

| Pachybasin | Ascochyta lentis | 1-hydroxy-3-methylanthraquinone | [10] |

| Solanapyrone A, B, C | Ascochyta rabiei | Polyketide-derived pyrones | [11] |

Quantitative Biological Activity Data

The biological activities of this compound and its analogs have been quantitatively assessed in various assays. The following table summarizes some of the available data.

| Compound | Assay | Organism/Cell Line | Activity Metric | Value | Reference |

| This compound | Brine shrimp lethality assay | Artemia salina larvae | LC50 | 85 µg/mL | [5] |

| Ascosalitoxin | Phytotoxicity assay | Pea and bean leaves | - | Phytotoxic at 0.1-2 µg/µL | [4] |

| Lentiquinone A | Cress root elongation inhibition | Lepidium sativum | - | Highly active | [9] |

| Lentisone | Phytotoxicity assay | Lentil leaves | - | Most toxic among isolated compounds | [10] |

Experimental Protocols

Fungal Culture and Metabolite Extraction

Objective: To cultivate the fungus and extract secondary metabolites.

Protocol:

-

Fungal Inoculation: Inoculate the desired fungal strain (e.g., Ascochyta fabae) onto a solid agar medium, such as Potato Dextrose Agar (PDA), and incubate at 25°C for 7-10 days to obtain a mature culture.

-

Liquid Culture: Transfer small agar plugs containing the fungal mycelium into a liquid medium (e.g., Potato Dextrose Broth or Czapek-Dox broth).

-

Incubation: Incubate the liquid culture at 25°C on a rotary shaker at 150 rpm for 2-3 weeks.

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

The mycelium can also be extracted separately by soaking in a solvent like methanol or ethyl acetate.

-

Isolation and Purification of Analogs

Objective: To isolate individual this compound analogs from the crude extract.

Protocol:

-

Silica Gel Column Chromatography:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Preparative TLC or HPLC:

-

Pool fractions containing compounds of interest based on their TLC profiles.

-

Further purify the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to obtain pure compounds.

-

Structural Characterization

Objective: To determine the chemical structure of the isolated compounds.

Protocol:

-

Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the pure compound using High-Resolution Mass Spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) spectra to elucidate the chemical structure, including the connectivity of atoms and stereochemistry.

-

-

X-ray Crystallography: For crystalline compounds, perform single-crystal X-ray diffraction analysis to unambiguously determine the three-dimensional structure and absolute stereochemistry.

Bioactivity Assays

Objective: To evaluate the biological activity of the isolated analogs.

Phytotoxicity Assay (Leaf Puncture Assay):

-

Grow host plants (e.g., faba bean, lentil) under controlled conditions.

-

Dissolve the purified compound in a suitable solvent (e.g., methanol or DMSO) to a desired concentration.

-

Apply a small volume (e.g., 10 µL) of the compound solution onto a small puncture wound made on the leaf surface.

-

Use the solvent as a negative control.

-

Incubate the plants and observe for the development of necrotic lesions or other phytotoxic symptoms around the application site over several days.

Antimicrobial Assay (Broth Microdilution Method):

-

Prepare a two-fold serial dilution of the purified compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Include positive (standard antibiotic) and negative (solvent) controls.

-

Incubate the plate under appropriate conditions for the test microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental Workflow for Isolation and Characterization

Caption: Workflow for isolating and characterizing this compound analogs.

Hypothetical Signaling Pathway Affected by an this compound Analog

Caption: Hypothetical MAPK signaling pathway affected by an this compound analog.

References

- 1. mdpi.com [mdpi.com]

- 2. Virulence for faba bean and production of this compound by Ascochyta fabae [agris.fao.org]

- 3. Ascochyta diseases of pea - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Formation of this compound by plant pathogens of the genus Ascochyta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of Secondary Metabolites Produced by Ascochyta fabae under In Vitro Conditions and Their Phytotoxicity on the Primary Host, Vicia faba, and Related Legume Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ascochytatin, a novel bioactive spirodioxynaphthalene metabolite produced by the marine-derived fungus, Ascochyta sp. NGB4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lentiquinones A, B, and C, Phytotoxic Anthraquinone Derivatives Isolated from Ascochyta lentis, a Pathogen of Lentil [arpi.unipi.it]

- 10. Lentisone, a New Phytotoxic Anthraquinone Produced by Ascochyta lentis, the Causal Agent of Ascochyta Blight in Lens culinaris [agris.fao.org]

- 11. researchgate.net [researchgate.net]

The Ecological Role of Ascochitine in Plant-Pathogen Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascochitine is a polyketide-derived phytotoxin produced by various fungal species belonging to the genus Ascochyta. These fungi are known to cause significant diseases, such as Ascochyta blight, in a variety of important crop plants, particularly legumes. This technical guide provides a comprehensive overview of the ecological role of this compound in plant-pathogen interactions. It delves into the biosynthesis of this compound, its mode of action as a phytotoxin, and the subsequent defense responses elicited in plants. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways involved, offering a valuable resource for researchers in plant pathology, mycology, and for professionals engaged in the development of novel fungicides and disease-resistant crop varieties.

Introduction

Fungal phytotoxins are crucial virulence factors that contribute significantly to the pathogenicity of many plant diseases. This compound, a secondary metabolite produced by several Ascochyta species, has been identified as a key player in the development of Ascochyta blight. Understanding the intricate molecular dialogue between this compound and the host plant is paramount for devising effective disease management strategies. This guide aims to consolidate the current knowledge on the ecological role of this compound, with a focus on its impact on plant cellular integrity and the induction of defense signaling cascades.

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA units. The biosynthesis of this compound is orchestrated by a suite of enzymes encoded by a dedicated gene cluster.

Key Biosynthetic Steps:

-

Polyketide Chain Assembly: A Type I polyketide synthase (PKS) catalyzes the initial steps of assembling the polyketide backbone. A specific PKS gene, designated pksAC, has been identified as responsible for this compound production in Ascochyta fabae. Deletion of this gene abrogates the production of this compound.

-

Cyclization and Modifications: The nascent polyketide chain undergoes a series of enzymatic modifications, including cyclization, reduction, and methylation, to form the characteristic o-quinone methide structure of this compound.

-

Precursors and Derivatives: Ascosalitoxin is a known precursor in the this compound biosynthetic pathway, while ascochital is a derivative.[1]

Mode of Action and Phytotoxicity

This compound exhibits a range of phytotoxic effects on host plants, contributing to the symptoms of Ascochyta blight. Its primary mode of action appears to be the disruption of cell membrane integrity.

Membrane Damage and Electrolyte Leakage

Table 1: Phytotoxic Activity of Ascosalitoxin on Various Plant Tissues

| Plant Species | Tissue | Ascosalitoxin Concentration (µg/µL) | Observed Effect |

| Pea (Pisum sativum) | Leaves and Pods | 2 | Phytotoxic activity |

| Bean (Phaseolus vulgaris) | Leaves and Pods | 2 | Phytotoxic activity |

| Tomato (Solanum lycopersicum) | Seedlings | 0.1 | Phytotoxic activity |

Data extracted from a study on ascosalitoxin, a precursor to this compound.[2] It is important to note that further research is needed to establish a precise dose-response curve for this compound-induced electrolyte leakage in various plant species.

Host-Selective Toxin Potential